N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
This compound features a 3-methoxyphenyl group linked via an acetamide bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl moiety through a sulfanyl (-S-) group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-6-13(17-14(19)15-9)21-8-12(18)16-10-4-3-5-11(7-10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYTWZFWBMKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea, is widely used for dihydropyrimidinone synthesis. For the target compound, adaptations are required to introduce the 6-methyl and 4-sulfanyl groups.
Procedure
- Formation of the dihydropyrimidinone core :
Sulfanyl group introduction :
Acetamide coupling :
Key Data
Stepwise Assembly via Thiol-Ether Linkage
This method prioritizes modular synthesis for better control over regiochemistry.
Procedure
- Synthesis of 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine :
Preparation of 2-chloro-N-(3-methoxybenzyl)acetamide :
Coupling via nucleophilic substitution :
Advantages
- Avoids harsh conditions, preserving acid-sensitive functional groups.
- Enables late-stage diversification of the acetamide side chain.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields for time-sensitive steps.
Procedure
- Microwave-assisted Biginelli reaction :
- Simultaneous thiolation and coupling :
- Add thiourea and 2-chloro-N-(3-methoxybenzyl)acetamide to the crude dihydropyrimidinone.
- Irradiate at 80°C for 15 minutes.
Results
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli-Based | 59 | 90 | One-pot simplicity | Low regioselectivity for thiolation |
| Stepwise Assembly | 68 | 95 | Modular flexibility | Multiple purification steps |
| Microwave-Assisted | 72 | 95 | Rapid synthesis | Specialized equipment required |
Characterization and Validation
Spectroscopic Data
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl and pyrimidinyl groups may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(2-Fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (G856-8122)
- Structural Difference : The phenyl ring is substituted with 2-fluoro instead of 3-methoxy.
- Properties : Molecular weight = 293.32 g/mol; available in larger quantities (28 mg), suggesting easier synthesis scalability .
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- Structural Difference : 2,3-Dichloro substituents and a 4-methyl-6-oxo-pyrimidine core.
- Properties : Higher molecular weight (344.21 g/mol), melting point = 230°C .
- Implications : Chlorine’s steric and electronic effects likely enhance thermal stability and influence enzyme inhibition (e.g., LOX or BChE activities) compared to methoxy-substituted analogs .
Pyrimidine Ring Modifications
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Difference: 4,6-Diamino groups replace the 6-methyl-2-oxo group.
2-[(6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Structural Difference : A thiazol-2-yl group replaces the phenyl ring.
- Properties : Molecular weight = 282.34 g/mol.
- Implications : The thiazole heterocycle may enhance π-stacking interactions or alter metabolic stability compared to aryl substituents .
Heterocyclic System Variations
N-(3-Methoxyphenyl)-2-[(3-methyl-4-oxo-thiadiazolo-triazin-7-yl)sulfanyl]acetamide
- Structural Difference : A fused thiadiazolo-triazin system replaces the dihydropyrimidine.
- Implications : The complex heterocycle may confer unique bioactivity (e.g., kinase inhibition) but could reduce synthetic accessibility .
Biological Activity
N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of considerable interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenyl group and a dihydropyrimidinyl moiety. Its chemical formula is CHNOS, indicating the presence of sulfur and nitrogen heterocycles, which are known to enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound.
- Inhibition of Protein Tyrosine Kinases : The compound has been shown to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer cell lines, including lung adenocarcinoma .
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against multiple cancer cell lines. The IC values for these assays indicate potent activity, with some derivatives showing up to tenfold increased efficacy compared to parent compounds .
Case Studies
A study conducted on lung adenocarcinoma cells revealed that this compound resulted in:
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest, thereby inhibiting cell cycle progression.
- Apoptosis Induction : Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers such as Annexin V positivity and caspase activation.
Antiviral Activity
In addition to its antitumor properties, the compound has shown promising antiviral activity against several viral strains.
- Inhibition of Viral Replication : The compound was effective in inhibiting the replication of viruses such as hepatitis C virus (HCV) and influenza viruses. The mechanism involves interference with viral RNA polymerase activity, which is essential for viral replication .
- Cytotoxicity Assessment : The antiviral assays indicated low cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for potential clinical applications .
Research Findings
A recent investigation into the antiviral properties revealed:
- EC Values : The effective concentration required to inhibit viral replication was found to be in the low micromolar range (e.g., 0.35 μM for HCV), indicating strong antiviral potential .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
